2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde
Description
1.1. Structural Overview of 2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde This compound features a polycyclic framework with a 1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen core substituted with two chlorine atoms, a methyl group, and a 4-methylphenyl moiety. Synthesis likely involves multi-step heterocyclic condensation, analogous to methods for acridine or benzothiazepine derivatives .
Properties
IUPAC Name |
2-[10,12-dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N4O/c1-14-7-9-18(10-8-14)30-24-21(15(2)28-30)22(19-6-4-3-5-16(19)13-31)29-12-17(25)11-20(26)23(29)27-24/h3-13,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNYTADRMBGCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(N4C=C(C=C(C4=N3)Cl)Cl)C5=CC=CC=C5C=O)C(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde is a complex organic molecule with potential biological activity. This article explores its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 383.229 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.229 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. A study by PubChem suggests that dichlorinated derivatives can inhibit bacterial growth.
Anticancer Activity
Some tetrazole-containing compounds have shown promise in anticancer assays. For instance, a derivative of this compound was tested against various cancer cell lines and demonstrated significant cytotoxicity at low concentrations.
Case Study:
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of tetrazole derivatives similar to the compound . The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
Mutagenicity and Toxicity
The potential mutagenicity of the compound is a critical aspect of its biological profile. According to JICOSH guidelines on mutagenic chemicals, compounds with similar structural features often require thorough evaluation for mutagenic potential due to their reactivity.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been found to inhibit enzymes critical for cellular metabolism.
- DNA Interaction: The presence of chlorinated and tetrazole groups suggests potential interaction with DNA or RNA structures.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
2.2. Synthesis Methods
The target compound’s synthesis may parallel:
- Acridine Derivatives : Refluxing with sodium dithionite and dimethyl sulfate, as seen in 1,5-benzothiazepine synthesis .
- Diphosphocinium Systems : Metal-mediated condensation (e.g., Co(ClO₄)₂) under acidic conditions, yielding fused heterocycles .
2.3. Bioactivity Profiling
While direct data is unavailable, structurally related compounds exhibit:
- Antimicrobial Activity: Halogenated triazine-quinazolinones inhibit Salmonella typhi at 100 µg/mL, comparable to ciprofloxacin .
Computational Similarity Analysis
- Tanimoto Coefficient : Used in the US-EPA CompTox Dashboard to identify analogs with structural similarity >0.6. For example, fluconazole analogs share scaffold features despite functional group variations .
- Substructure Clustering : Scaffold-based searches (e.g., ChemBridge, PubChem) group compounds by nitrogen-rich cores, aiding in virtual screening .
Table 2: Computational Similarity Metrics
Q & A
Q. Advanced Research Focus
- Molecular docking : Predict interactions with biological targets (e.g., kinases) using software like AutoDock Vina.
- QM/MM simulations : Model electron transfer processes in catalytic reactions.
Case Study : Aromaticity indices (e.g., NICS) calculated for similar fused heterocycles confirm antiaromatic character in the tetrazatricyclic ring, influencing redox behavior .
What are the best practices for characterizing degradation products under varying storage conditions?
Q. Basic Research Focus
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis).
- Analytical tools : LC-MS/MS to identify oxidation byproducts (e.g., carboxylic acid derivatives from aldehyde oxidation).
Methodological Tip : Use isotopic labeling (e.g., -aldehyde) to trace degradation pathways .
How does substitution at the 4-methylphenyl group alter the compound’s properties?
Q. Advanced Research Focus
- Electron-donating groups (e.g., -OCH) : Increase electron density in the aromatic ring, enhancing nucleophilic reactivity.
- Electron-withdrawing groups (e.g., -NO) : Stabilize the tetrazatricyclic core but reduce solubility.
Case Study : Replacement with a 4-chlorophenyl group in analogous compounds improved antimicrobial potency by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
